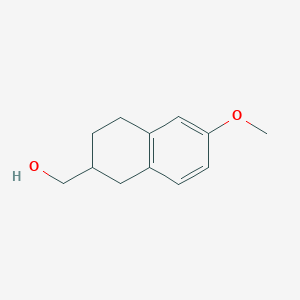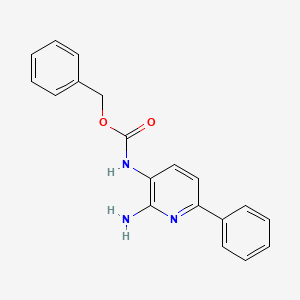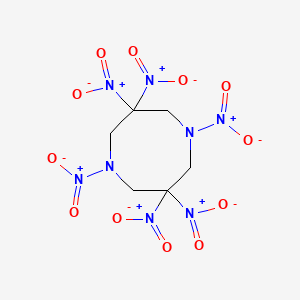
Ethyl 2-aminooxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-aminooxypropanoate is an organic compound with the molecular formula C5H11NO3 It is a derivative of propionic acid and contains an aminooxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-aminooxypropanoate typically involves the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom to form the aminooxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminooxypropanoate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the aminooxy group under mild conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Ethyl 2-aminooxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of pyridoxal phosphate-dependent enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-aminooxypropanoate involves the inhibition of pyridoxal phosphate-dependent enzymes. The aminooxy group forms a covalent bond with the aldehyde group of pyridoxal phosphate, thereby blocking the enzyme’s active site and preventing substrate binding. This inhibition can affect various metabolic pathways, including amino acid metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminooxy-acetic acid ethyl ester
- 2-Aminooxy-butyric acid ethyl ester
- 2-Aminooxy-valeric acid ethyl ester
Uniqueness
Ethyl 2-aminooxypropanoate is unique due to its specific reactivity and the presence of the aminooxy group, which allows it to participate in a wide range of chemical reactions. Its potential as an enzyme inhibitor also sets it apart from other similar compounds.
Properties
CAS No. |
5766-86-9 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
ethyl 2-aminooxypropanoate |
InChI |
InChI=1S/C5H11NO3/c1-3-8-5(7)4(2)9-6/h4H,3,6H2,1-2H3 |
InChI Key |
IHTQHULEWGMKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B8791212.png)







![2-Phenyloxazolo[5,4-b]pyridine](/img/structure/B8791266.png)
![(1R,3S,4S)-tert-butyl 3-(6-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8791281.png)



